Nickel acetate

Description

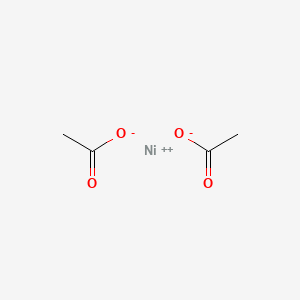

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

nickel(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Ni/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYYMMQIMJOTBM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020926 | |

| Record name | Nickel(II) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dull green odorless solid. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, Green monoclinic crystals; [HSDB] | |

| Record name | NICKEL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

16.6 °C | |

| Record name | NICKEL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN ALCOHOL, 12.5 mol % in acetic acid @ 30 °C, 17.000 lb/100 lb water at 68 °F | |

| Record name | NICKEL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.74 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.798, Density: 1.74 g/cu m /Nickel acetate tetrahydrate/ | |

| Record name | NICKEL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

GREEN PRISMS, Green monoclinic crystals | |

CAS No. |

373-02-4, 14998-37-9 | |

| Record name | NICKEL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99QP4ELX96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Nickel Acetate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of nickel acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O), a compound of interest in various chemical and pharmaceutical applications. The information presented herein is compiled from crystallographic studies and is intended to serve as a foundational resource for professionals engaged in research and development.

Core Crystallographic Data

The crystal structure of this compound tetrahydrate has been elucidated through single-crystal X-ray diffraction analysis. The compound crystallizes in a monoclinic system, characterized by the space group P2₁/c.[1][2][3][4][5][6] This arrangement indicates a centrosymmetric unit cell. The key crystallographic parameters are summarized in the table below, providing a quantitative description of the unit cell.

| Parameter | Value (Source 1) | Value (Source 2) | Value (Source 3) |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 4.8319(9) | 4.764 | 4.75 |

| b (Å) | 11.900(2) | 11.771 | 11.77 |

| c (Å) | 8.5531(17) | 8.425 | 8.44 |

| β (°) | 93.6 | 93.6 | 93.6 |

| Volume (ų) | 490.64(16) | 471.456 | 471.5 |

| Z | 2 | 2 | 2 |

| Temperature (K) | 298(2) | Not specified | Not specified |

| R-factor | 0.0756 | 0.068 | Not specified |

Note: Z represents the number of formula units per unit cell. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Molecular Structure and Coordination Geometry

The central nickel(II) ion in the crystal structure of this compound tetrahydrate exhibits a distorted octahedral coordination geometry.[2][4][7][8] The coordination sphere is composed of four water molecules and two monodentate acetate ligands.[2][4][7] The nickel atom is located at a center of symmetry. The two acetate groups are related by this symmetry, and each coordinates to the nickel ion through one of its oxygen atoms. The four water molecules occupy the remaining four coordination sites. This arrangement results in a three-dimensional network structure stabilized by extensive hydrogen bonding between the coordinated water molecules and the acetate ligands.[1][3][6]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound tetrahydrate is typically achieved through the following experimental workflow:

1. Crystal Growth:

-

Single crystals of this compound tetrahydrate suitable for X-ray diffraction are grown from a saturated aqueous solution by slow evaporation.[9] In some reported syntheses, the crystals were obtained from an ethanol solution in the presence of 4-amino-2-methylquinoline, followed by slow evaporation of the filtrate at room temperature.[1][3][9]

2. Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is then placed in an X-ray diffractometer (e.g., a Bruker SMART APEX CCD diffractometer) equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

The diffraction data are collected at a specific temperature, often room temperature (298 K) or cryo-temperatures (e.g., 100 K), by rotating the crystal and collecting a series of diffraction images.

3. Structure Solution and Refinement:

-

The collected diffraction data are processed to yield a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson methods, typically employing software packages like SHELXS.[1]

-

The initial structural model is then refined by full-matrix least-squares on F², using programs such as SHELXL.[1] This process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualization of the Nickel Coordination Environment

The coordination of the nickel(II) ion in this compound tetrahydrate can be visualized as a central nickel atom bonded to the oxygen atoms of four water molecules and two acetate ligands in an octahedral arrangement.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Preparation and Crystal Structure this compound Tetrahydrate | Scientific.Net [scientific.net]

- 4. Nickel(II) acetate - Wikipedia [en.wikipedia.org]

- 5. This compound - Crystal growing [en.crystalls.info]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Nickel(II) acetate tetrahydrate, 98.0+%, 6018-89-9 [chemkits.eu]

- 8. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 9. Preparation and Crystal Structure this compound Tetrahydrate | Scientific.Net [scientific.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Nickel Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of nickel acetate. The information is presented to support research, scientific analysis, and professionals in the field of drug development. The data is organized into clear, comparative tables, with detailed methodologies for key experimental protocols. Additionally, this guide includes visualizations of relevant signaling pathways to aid in understanding the compound's biological interactions.

Physical Properties of this compound

This compound is most commonly available as a green crystalline solid in its tetrahydrate form, though an anhydrous form also exists. The physical characteristics of both are summarized below.

| Property | Nickel(II) Acetate Tetrahydrate | Nickel(II) Acetate Anhydrous |

| Chemical Formula | Ni(CH₃COO)₂·4H₂O[1] | Ni(CH₃COO)₂ |

| Molecular Weight | 248.84 g/mol [1][2][3] | 176.781 g/mol [4] |

| Appearance | Green crystalline solid[1][3][5] | Green crystalline solid or powder[6][7] |

| Odor | Mild vinegar-like (acetic acid) odor[1][2][4] | Odorless[6] |

| Density | 1.744 g/cm³[3][4][8] | 1.798 g/cm³[4][6][9] |

| Melting Point | Decomposes before melting, starting around 80°C[1][10][11] | Approximately 315°C[6] |

| Boiling Point | Decomposes before boiling[11] | Decomposes[6] |

| Solubility | Soluble in water (182 g/L at 20°C) and alcohol.[1][12][13][14] | Soluble in water and methanol; insoluble in diethyl ether and n-octanol.[4][15][16] |

| Crystal Structure | Monoclinic, space group P2₁/c[17][18] | - |

Chemical and Spectroscopic Properties

This compound exhibits reactivity characteristic of a nickel(II) salt of a weak acid. It is a key precursor in the synthesis of various nickel compounds and nanomaterials.

Spectroscopic Data:

| Spectrum | Key Features and Observations |

| Infrared (IR) | Intense bands around 1600 cm⁻¹ and 1380 cm⁻¹ are assigned to the asymmetric and symmetric stretching vibrations of the carboxylate group, respectively. The separation between these bands is characteristic of a unidentate acetate ligand.[19] |

| Raman | The Raman spectra provide complementary information to IR spectroscopy regarding the vibrational modes of the acetate ligand and the coordination environment of the nickel ion.[20] |

| ¹H NMR | Due to the paramagnetic nature of the Ni(II) ion, the ¹H NMR spectra of this compound complexes exhibit significantly hyperfine-shifted signals. This property can be leveraged to study the structure and dynamics of these complexes in solution.[21] |

Thermal Decomposition:

Thermogravimetric analysis (TGA) of nickel(II) acetate tetrahydrate shows a multi-step decomposition process. Dehydration, the loss of the four water molecules, typically begins around 118-137°C.[22] Further heating leads to the decomposition of the anhydrous acetate to form nickel carbonate, which then decomposes to nickel oxide at higher temperatures.[23][24] The final products can be influenced by the atmosphere under which the decomposition occurs.[23]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of this compound. Below are methodologies for key analytical techniques.

Synthesis of this compound Tetrahydrate

A common method for the laboratory synthesis of this compound tetrahydrate involves the reaction of nickel carbonate with acetic acid.[25]

Procedure:

-

Add nickel(II) carbonate to a solution of acetic acid in a flask.

-

Gently heat and stir the mixture until the carbonate has completely reacted, indicated by the cessation of gas evolution.

-

Filter the resulting green solution to remove any unreacted starting material.

-

Slowly evaporate the solvent from the filtrate at room temperature or by gentle heating.

-

Green crystals of nickel(II) acetate tetrahydrate will form.

-

Collect the crystals by filtration and wash with a small amount of cold water or ethanol.

-

Dry the crystals in air or in a desiccator.

Determination of Crystal Structure by X-ray Diffraction

Single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in the this compound crystal lattice.

Methodology:

-

A suitable single crystal of this compound tetrahydrate is mounted on a goniometer head.

-

The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and bond parameters.[17]

Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and decomposition of this compound.

Procedure:

-

A small, accurately weighed sample of nickel(II) acetate tetrahydrate is placed in a TGA crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen, air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve shows mass loss steps corresponding to dehydration and decomposition events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[26]

Biological Interactions and Signaling Pathways

For drug development professionals, understanding the interaction of nickel compounds with biological systems is paramount. Nickel(II) ions have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cell types. These effects are often mediated through the modulation of specific signaling pathways.

Nickel-Induced Apoptosis via the PI3K/Akt Pathway

Nickel compounds can induce apoptosis by inhibiting the PI3K/Akt signaling pathway. This pathway is a key regulator of cell survival.

Caption: Nickel(II) ion inhibits the PI3K/Akt pathway, leading to apoptosis.

Inhibition of PI3K by nickel leads to the downstream deactivation of Akt.[27] Activated Akt normally promotes cell survival by phosphorylating and activating anti-apoptotic proteins like Bcl-2.[1] When this pathway is inhibited, the pro-apoptotic signals prevail, leading to programmed cell death.

Nickel's Impact on the p53-GADD45A DNA Repair Pathway

This compound has been shown to interfere with the p53-mediated DNA repair pathway. Specifically, it can suppress the expression of GADD45A (Growth Arrest and DNA-Damage-inducible protein 45 alpha).

Caption: this compound suppresses GADD45A expression, inhibiting DNA repair.

Under normal conditions, DNA damage activates the tumor suppressor protein p53, which in turn induces the expression of GADD45A. GADD45A is a crucial component of the nucleotide excision repair (NER) pathway, which removes damaged DNA segments. This compound can inhibit the transcriptional activity of p53, leading to reduced GADD45A levels and impaired DNA repair.[28] This mechanism is of significant interest in the context of nickel's carcinogenic potential.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Activation of Akt/GSK3β and Akt/Bcl-2 signaling pathways in nickel-transformed BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Advances on Pathways of Nickel-Induced Apoptosis | MDPI [mdpi.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. cdc.gov [cdc.gov]

- 8. Sciencemadness Discussion Board - Preparation of Nickel (ii) acetate - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. inorganic chemistry - Thermogravimetric analysis of nickel(II) acetate hydrate - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. Modulation of the PI3K/Akt Pathway and Bcl-2 Family Proteins Involved in Chicken’s Tubular Apoptosis Induced by Nickel Chloride (NiCl2) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. azom.com [azom.com]

- 16. researchgate.net [researchgate.net]

- 17. Nitric oxide and bcl-2 mediated the apoptosis induced by nickel(II) in human T hybridoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nickel (II)-induced cytotoxicity and apoptosis in human proximal tubule cells through a ROS- and mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 21. "Solubility and structure studies of nickel (II) acetate" by Richard J. Baird [scholarsmine.mst.edu]

- 22. journals.plos.org [journals.plos.org]

- 23. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and 1H NMR studies of paramagnetic nickel(II) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. A raman spectroscopic study of nickel(II) acetate, Ni(CH3COO)2 and its aqueous and methanolic solutions | Semantic Scholar [semanticscholar.org]

- 28. Synthesis, Crystal Structure, and DNA-Binding Studies of a Nickel(II) Complex with the Bis(2-benzimidazolymethyl)amine Ligand - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Nickel(II) Acetate from Nickel(II) Carbonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of nickel(II) acetate tetrahydrate from nickel(II) carbonate. The document details the underlying chemical principles, experimental protocols, and characterization of the final product, tailored for a scientific audience.

Introduction

Nickel(II) acetate, particularly in its common tetrahydrate form (Ni(CH₃COO)₂·4H₂O), is a versatile chemical compound with applications in various fields, including as a catalyst in organic synthesis, a mordant in the textile industry, and in electroplating.[1] The synthesis from nickel(II) carbonate offers a straightforward route to this mint-green crystalline solid.[2][3] This guide will focus on the reaction of nickel(II) carbonate with acetic acid, a common and efficient laboratory and industrial method.

Chemical Principles

The synthesis of nickel(II) acetate from nickel(II) carbonate is an acid-base reaction. Acetic acid, a weak acid, reacts with the basic salt, nickel(II) carbonate, to produce nickel(II) acetate, water, and carbon dioxide gas. The balanced chemical equation for this reaction is:

NiCO₃ + 2CH₃COOH + 3H₂O → Ni(CH₃COO)₂·4H₂O + CO₂ [2]

An excess of acetic acid is often employed to ensure the complete conversion of the nickel carbonate and to prevent the formation of insoluble basic nickel acetate, which can occur if the acid concentration is too low.[3]

Experimental Protocols

Below are detailed experimental protocols for the synthesis and purification of nickel(II) acetate tetrahydrate.

Synthesis of Nickel(II) Acetate Tetrahydrate

This protocol describes a general laboratory-scale synthesis.

Materials:

-

Nickel(II) carbonate (NiCO₃)

-

Glacial acetic acid (CH₃COOH) or a concentrated aqueous solution (e.g., 20-80%)[3]

-

Deionized water

Equipment:

-

Beaker or Erlenmeyer flask

-

Stirring plate and stir bar

-

Heating mantle or water bath

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Evaporating dish or crystallizing dish

-

Rotary evaporator (optional)[3]

Procedure:

-

In a well-ventilated fume hood, add a measured amount of nickel(II) carbonate to a beaker or Erlenmeyer flask.

-

Slowly add a stoichiometric excess of acetic acid solution (e.g., 20% aqueous solution) to the nickel carbonate while stirring continuously.[3] The reaction will produce carbon dioxide gas, so the addition should be gradual to avoid excessive foaming.

-

Continue stirring until the evolution of CO₂ ceases and all the nickel carbonate has dissolved, resulting in a clear green solution. Gentle heating (e.g., to 40°C) can be applied to facilitate the reaction.[4]

-

Filter the resulting solution to remove any unreacted nickel carbonate or other insoluble impurities.

-

The this compound solution can then be concentrated to induce crystallization. This can be achieved by gentle heating in an evaporating dish or by using a rotary evaporator.[3] If heating, care should be taken to maintain an excess of acetic acid to prevent the formation of basic this compound.[3]

-

Once crystals begin to form, allow the solution to cool slowly to room temperature to maximize the yield of crystalline product. Further cooling in an ice bath can enhance crystallization.

-

Collect the mint-green crystals of nickel(II) acetate tetrahydrate by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water or a suitable solvent like isopropyl alcohol to remove residual acetic acid.[3]

-

Dry the crystals in air or in a desiccator.

Recrystallization for Purification

For obtaining a high-purity product, recrystallization is recommended.

Procedure:

-

Dissolve the synthesized nickel(II) acetate tetrahydrate in a minimal amount of hot 80% acetic acid.[3]

-

Allow the solution to cool slowly to room temperature. The solubility of this compound has a small temperature dependence, so crystallization may be slow.[3]

-

For very slow crystallization, the covered solution can be left to stand for an extended period, even up to a month in a refrigerator.[3]

-

Collect the purified crystals by filtration, wash with a small amount of cold water, and air dry.[3]

Data Presentation

The following tables summarize key quantitative data related to the synthesis of this compound.

| Parameter | Value | Source(s) |

| Molar Ratio (Basic Nickel Carbonate : Glacial Acetic Acid) | 1 : 1.1 - 1.5 | [4] |

| Acetic Acid Concentration | 15% - 20% | [5] |

| Reaction Temperature | Not exceeding 40°C | [4] |

| pH of Resulting Solution | 3.8 - 4.2 | [5] |

| Crystallization Temperature | Cooled from 80-90°C to 22-24°C | [6] |

Table 1: Reaction and Crystallization Parameters

| Property | Value | Source(s) |

| Chemical Formula | Ni(CH₃COO)₂·4H₂O | [5] |

| Molecular Weight | 248.84 g/mol | [7] |

| Appearance | Mint-green crystalline solid | [2][5] |

| Odor | Slight acetic acid odor | [2] |

| Density | 1.744 g/cm³ (tetrahydrate) | [8] |

| Solubility in Water | 182 g/L (20°C) | [7] |

| Dehydration Temperature | Begins around 85°C (under vacuum) | [3] |

| Thermal Decomposition | Dehydration between 118-137°C | [9] |

Table 2: Physicochemical Properties of Nickel(II) Acetate Tetrahydrate

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of nickel(II) acetate from nickel carbonate.

Caption: Experimental workflow for this compound synthesis.

Chemical Reaction Pathway

This diagram shows the chemical transformation from reactants to products.

Caption: Chemical reaction for this compound formation.

References

- 1. researchgate.net [researchgate.net]

- 2. Nickel(II) acetate - Wikipedia [en.wikipedia.org]

- 3. Sciencemadness Discussion Board - Preparation of Nickel (ii) acetate - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. CN102020551A - Production process of superfine powdery this compound - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN104355983A - Crystallization method of coarse particle this compound - Google Patents [patents.google.com]

- 7. 6018-89-9 CAS MSDS (Nickel(II) acetate tetrahydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound - Crystal growing [en.crystalls.info]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Coordination Chemistry of Nickel(II) Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of nickel(II) acetate, a versatile precursor for a vast array of coordination complexes. The content herein details the structural diversity, synthetic methodologies, and physicochemical properties of these compounds, with a special focus on their applications in catalysis and drug development.

Core Concepts in Nickel(II) Acetate Coordination Chemistry

Nickel(II) acetate, most commonly available as the tetrahydrate, Ni(CH₃COO)₂·4H₂O, serves as an excellent starting material in nickel(II) coordination chemistry. The foundational structure of this mint-green solid is an octahedral complex where the central nickel(II) ion is coordinated by four water molecules and two acetate ligands.[1] This inherent coordination sphere is readily modified through ligand substitution reactions, allowing for the synthesis of a wide range of complexes with diverse geometries and properties.

The d⁸ electron configuration of the Ni(II) ion allows for several common coordination geometries, primarily octahedral and square planar, although tetrahedral and five-coordinate complexes are also known. The magnetic properties of the resulting complexes are a strong indicator of their geometry. Square planar complexes are typically diamagnetic (low-spin), while octahedral and tetrahedral complexes are paramagnetic (high-spin), with magnetic moments generally falling in the range of 2.9-3.4 B.M. and up to 4.1 B.M., respectively[2].

The acetate ligand itself can adopt various coordination modes, acting as a simple monodentate ligand, a bidentate chelating ligand, or, commonly, as a bridging ligand to form dinuclear or polynuclear structures.[3] In many synthetic procedures, the acetate ions are displaced by stronger chelating ligands, such as Schiff bases or other multidentate N- and O-donor ligands.

Synthesis of Nickel(II) Coordination Complexes

Nickel(II) acetate is a versatile precursor for synthesizing a multitude of coordination complexes. The general approach involves the reaction of nickel(II) acetate with the desired ligand(s) in a suitable solvent.

General Synthetic Workflow

The synthesis and characterization of nickel(II) acetate-derived coordination complexes typically follow a logical progression. The workflow begins with the selection of appropriate ligands based on the desired properties of the final complex, followed by the synthesis and subsequent characterization using a variety of spectroscopic and analytical techniques.

Experimental Protocols

General Synthesis of a Nickel(II) Schiff Base Complex

Schiff base complexes are among the most widely studied derivatives of nickel(II) acetate due to their facile synthesis and versatile applications.[4]

Protocol:

-

Ligand Synthesis: The Schiff base ligand is typically pre-synthesized via the condensation reaction of a primary amine with an aldehyde or ketone, often under reflux in an alcoholic solvent like ethanol or methanol.

-

Complexation Reaction: A solution of nickel(II) acetate tetrahydrate (1 mmol) in methanol (20 mL) is prepared, often with gentle heating to ensure complete dissolution.

-

To this solution, a solution of the Schiff base ligand (1 mmol for a 1:1 complex, or 2 mmol for a 1:2 complex) in the same solvent (20-30 mL) is added dropwise with continuous stirring.

-

The reaction mixture is then refluxed for a period of 2-4 hours, during which a color change and/or precipitation of the complex is typically observed.

-

Isolation and Purification: The mixture is cooled to room temperature, and the resulting solid product is collected by filtration.

-

The crude product is washed with small portions of cold solvent (e.g., methanol or diethyl ether) to remove any unreacted starting materials.

-

The purified complex is then dried in a desiccator over anhydrous CaCl₂ or under vacuum.

Synthesis of a Mixed-Ligand Nickel(II) Complex

Mixed-ligand complexes can be synthesized by introducing two or more different ligands to the nickel(II) center.

Protocol:

-

A methanolic solution of nickel(II) acetate tetrahydrate (1 mmol in 20 mL) is prepared.

-

A methanolic solution of the primary ligand (e.g., a bidentate N,N-donor ligand) (1 mmol in 15 mL) is added to the nickel acetate solution and stirred for 30 minutes.

-

A methanolic solution of the secondary ligand (e.g., a different bidentate N,O-donor ligand) (1 mmol in 15 mL) is then added to the reaction mixture.

-

The mixture is refluxed for 3-5 hours.

-

The resulting precipitate is filtered, washed with methanol and diethyl ether, and dried under vacuum.

Physicochemical Characterization

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized nickel(II) complexes.

Spectroscopic Data

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Key vibrational bands of the free ligand are compared to those in the complex. A shift in the frequency of functional groups such as C=N (azomethine), C=O (carbonyl), and O-H (hydroxyl) upon complexation provides evidence of coordination. The appearance of new bands in the far-IR region can be attributed to Ni-N and Ni-O stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of Ni(II) complexes provide valuable information about their coordination geometry. Octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions, whereas square planar complexes often show a strong absorption band in the visible region.

| Complex Type | Typical λmax (nm) and Assignments | Reference(s) |

| Octahedral Ni(II) | ~850-1300 (³A₂g → ³T₂g), ~550-800 (³A₂g → ³T₁g(F)), ~350-500 (³A₂g → ³T₁g(P)) | [2] |

| Square Planar Ni(II) | ~400-650 (¹A₁g → ¹B₁g) | [2] |

Magnetic Properties

Magnetic susceptibility measurements are a powerful tool for determining the geometry of nickel(II) complexes.

| Geometry | Unpaired Electrons | Typical Magnetic Moment (μeff) in Bohr Magnetons (B.M.) |

| Octahedral | 2 | 2.9 - 3.4[2] |

| Tetrahedral | 2 | 3.5 - 4.1[2] |

| Square Planar | 0 | Diamagnetic (~0)[5] |

Applications in Catalysis

Nickel(II) acetate and its coordination complexes are widely used as catalysts in organic synthesis, particularly in cross-coupling reactions.[6][7] These reactions are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds.

Catalytic Cycle for Cross-Coupling Reactions

A general catalytic cycle for a nickel-catalyzed cross-coupling reaction is depicted below. The cycle typically involves the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species, followed by oxidative addition, transmetalation, and reductive elimination steps. The acetate ligand can play a role in the initial stages of catalyst activation.

Applications in Drug Development

The biological activity of transition metal complexes is an area of intense research. Nickel(II) complexes, in particular, have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[8][9][10]

Antimicrobial and Antifungal Activity

Many nickel(II) complexes, especially those with Schiff base ligands containing nitrogen and sulfur donor atoms, have shown significant activity against various bacterial and fungal strains.[9][11] The proposed mechanism of action often involves the chelation effect, where the coordinated metal ion enhances the lipophilicity of the ligand, facilitating its transport across microbial cell membranes. Once inside the cell, the complex can interfere with essential cellular processes, such as enzyme activity or DNA replication.

Anticancer Activity

Several nickel(II) complexes have been investigated for their potential as anticancer agents.[8][12] The mechanism of action is often related to their ability to bind to DNA, leading to the inhibition of DNA replication and transcription in cancer cells. Some complexes have also been shown to induce apoptosis (programmed cell death) in tumor cells. The cytotoxicity of these complexes is often evaluated using metrics such as the IC₅₀ value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Proposed Mechanism of Biological Action

The biological activity of many nickel(II) complexes can be attributed to their interaction with biological macromolecules like DNA and proteins (enzymes). This interaction can lead to the disruption of normal cellular functions.

References

- 1. Nickel(II) acetate - Wikipedia [en.wikipedia.org]

- 2. Ni(II) Complexes with Schiff Base Ligands: Preparation, Characterization, DNA/Protein Interaction and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. chemistryjournal.net [chemistryjournal.net]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

The Thermal Decomposition of Nickel Acetate Tetrahydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of nickel acetate tetrahydrate, Ni(CH₃COO)₂·4H₂O. The process is critical for the synthesis of nickel-based nanomaterials with applications in catalysis and other fields. This document summarizes key quantitative data, details experimental protocols, and visualizes the complex chemical transformations involved.

Executive Summary

The thermal decomposition of this compound tetrahydrate is a multi-step process significantly influenced by the surrounding atmosphere. The decomposition pathway involves dehydration, the formation of intermediate species, and the ultimate conversion to nickel oxides, metallic nickel, or a mixture thereof. Key gaseous byproducts include water, acetic acid, acetone, carbon dioxide, and carbon monoxide. Understanding the interplay of temperature and atmospheric conditions is crucial for controlling the final product's composition and properties.

Decomposition Pathways and Mechanisms

The thermal decomposition of this compound tetrahydrate proceeds through distinct stages, with the reaction atmosphere playing a pivotal role in determining the intermediates and final products.

Dehydration

The initial step in all atmospheres is the loss of water of hydration. This process typically begins around 80-120°C and is largely complete by 160°C.[1][2][3][4] Concurrently with dehydration, partial hydrolysis of the acetate anion can occur, leading to the evolution of some acetic acid.[1][5] This can also lead to the formation of a basic this compound intermediate.[3][4][5]

Decomposition of Anhydrous this compound

Following dehydration, the anhydrous this compound decomposes at higher temperatures, generally between 250°C and 450°C.[6] The nature of the solid and gaseous products is highly dependent on the atmosphere.

-

In an Inert Atmosphere (e.g., Helium, Nitrogen): The decomposition of the anhydrous salt proceeds to form metallic nickel (Ni) as the primary solid product.[3][5] In some cases, the formation of nickel carbide (Ni₃C) as an intermediate has been reported.[4] The gaseous products are a complex mixture including acetic acid, acetone, carbon dioxide, and carbon monoxide.[5][6]

-

In an Oxidizing Atmosphere (e.g., Air): In the presence of oxygen, the final solid product is nickel(II) oxide (NiO).[1][2][3] The decomposition may proceed through the formation of an intermediate nickel carbonate (NiCO₃).[1][2] The gaseous products include acetone, carbon dioxide, and carbon monoxide.[1][2] At higher temperatures, a mixture of Ni and NiO can be formed, potentially due to the reduction of NiO by carbon monoxide produced in situ.[1][2]

-

In a Reducing Atmosphere (e.g., Hydrogen): A reducing atmosphere facilitates the direct formation of metallic nickel.[3]

The following diagram illustrates the general decomposition pathways under different atmospheric conditions.

Quantitative Data

The following tables summarize the key quantitative data from thermogravimetric analysis (TGA) and evolved gas analysis.

Thermogravimetric Analysis Data

| Atmosphere | Temperature Range (°C) | Mass Loss (%) | Corresponding Step | Final Product | Reference |

| Air | 87-160 | ~32 | Dehydration | Anhydrous Ni(CH₃COO)₂ | [7] |

| 300-380 | ~33.5 | Decomposition of anhydrous salt | NiO | [7] | |

| 415-440 | ~6 | Further decomposition/reduction | Mixture of Ni and NiO | [7] | |

| Helium | 118-137 | - | Dehydration | Basic this compound | [3] |

| ~350 | - | Decomposition of basic acetate | Metallic Nickel (Ni) | [3][5] | |

| Hydrogen | 118-137 | - | Dehydration | - | [3] |

| ~350 | - | Decomposition and Reduction | Metallic Nickel (Ni) | [3] |

Gaseous Product Distribution in an Inert Atmosphere (Helium)

| Gaseous Product | Relative Yield Trend | Reference |

| Carbon Dioxide (CO₂) | > | [5] |

| Acetone (CH₃COCH₃) | > | [5] |

| Acetic Acid (CH₃COOH) | > | [5] |

| Carbon Monoxide (CO) | > | [5] |

| Ketene (CH₂CO) | [5] |

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research.

Thermogravimetric Analysis (TGA)

-

Instrument: A thermogravimetric analyzer (e.g., Cahn 2000 microbalance).

-

Sample Mass: 10-15 mg.

-

Sample Pan: Quartz.

-

Heating Rate: A linear heating rate, typically ranging from 2 to 30°C/min, is employed.[1][8]

-

Temperature Program: Heating from ambient temperature to a final temperature of 500-700°C.[1][8]

-

Atmosphere: The experiment is conducted under a controlled flow of a specific gas (e.g., air, helium, hydrogen) at a defined flow rate (e.g., 40 ml/min).[5]

The following diagram outlines a typical experimental workflow for TGA.

Evolved Gas Analysis (EGA)

-

Instrumentation: A Quadrupole Mass Spectrometer (QMS) coupled to the outlet of the TGA.

-

Analysis: The gaseous products evolved during the thermal decomposition are continuously monitored by the QMS.

-

Data Acquisition: Mass spectra are recorded as a function of temperature.

Solid-State Characterization

-

X-ray Diffraction (XRD): To identify the crystalline phases of the solid intermediates and final products.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and chemical states of the solid residues.[3][5]

-

Infrared Spectroscopy (IR): To identify functional groups present in the solid materials at different stages of decomposition.[1]

Conclusion

The thermal decomposition of this compound tetrahydrate is a complex process that offers a versatile route for the synthesis of various nickel-based materials. By carefully controlling the reaction atmosphere and temperature profile, it is possible to selectively produce metallic nickel, nickel oxide, or nickel carbide. The detailed understanding of the decomposition pathways, intermediates, and gaseous byproducts presented in this guide provides a solid foundation for researchers and scientists to design and optimize synthetic strategies for advanced materials with tailored properties.

References

- 1. akjournals.com [akjournals.com]

- 2. akjournals.com [akjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. inorganic chemistry - Thermogravimetric analysis of nickel(II) acetate hydrate - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Nickel Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of nickel acetate in various organic solvents. Understanding these properties is crucial for applications ranging from catalyst development and nanomaterial synthesis to the formulation of nickel-containing compounds in non-aqueous media. This document summarizes available solubility data, outlines a detailed experimental protocol for determining solubility, and provides a visual workflow for this procedure.

Solubility of this compound: An Overview

Nickel(II) acetate, most commonly available as the green crystalline tetrahydrate (Ni(CH₃COO)₂·4H₂O), is an ionic compound whose solubility is dictated by the polarity of the solvent and its ability to solvate the nickel(II) cation and the acetate anion. While readily soluble in water, its solubility in organic solvents varies significantly.

Published quantitative data on the solubility of this compound in organic solvents is limited. However, a qualitative understanding can be drawn from various chemical handbooks and safety data sheets. The anhydrous form is generally more soluble in non-polar solvents than the tetrahydrate, as the water of hydration influences its solubility profile.

Data Presentation: Solubility in Common Organic Solvents

The following table summarizes the available solubility data for nickel(II) acetate. It is important to note that much of the available information is qualitative. The lack of precise quantitative values in the literature underscores the need for experimental determination for specific applications.

| Solvent | Formula | Type | Solubility of this compound | Citations |

| Methanol | CH₃OH | Polar Protic | Soluble | [1][2][3] |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly or Slightly Soluble; Insoluble | [1][4][5] |

| Acetic Acid (Anhydrous) | CH₃COOH | Polar Protic | Soluble (forms basic acetates if acid is not in excess) | [6] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble (forms complexes) | [7][8] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble (forms complexes) | [9] |

| Acetonitrile | CH₃CN | Polar Aprotic | Forms complexes, suggesting solubility | [8] |

| Diethyl Ether | (C₂H₅)₂O | Non-Polar | Insoluble | [1][2] |

| Toluene | C₇H₈ | Non-Polar | Insoluble | [1] |

| n-Octanol | C₈H₁₈O | Non-Polar | Insoluble | [2] |

Note: The term "alcohol" is often used without specifying the exact type; in such cases, it generally implies lower-chain alcohols like ethanol where solubility is limited.[4]

Experimental Protocol: Determining Solubility via the Equilibrium Saturation Method

For researchers requiring precise solubility data, the recommended approach is the equilibrium saturation method. This robust technique involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute in the supernatant.

Key Materials and Equipment:

-

Nickel(II) Acetate (anhydrous or tetrahydrate, as required)

-

High-purity organic solvent of interest

-

Temperature-controlled shaker or stirring plate with a water/oil bath

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma (ICP) spectrometer, or High-Performance Liquid Chromatograph (HPLC))

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vessel (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the vessel in a temperature-controlled environment (e.g., a shaker bath) set to the desired experimental temperature.

-

-

Equilibration:

-

Agitate the mixture for a prolonged period to ensure equilibrium is reached. The time required can vary significantly depending on the solvent and solute (from a few hours to 72 hours).

-

It is advisable to perform preliminary experiments to determine the minimum time needed to reach a stable concentration.

-

-

Separation of Solid and Liquid Phases:

-

Once equilibrium is established, cease agitation and allow the solid particles to settle. It is crucial to maintain the temperature during this step.

-

Carefully extract a sample of the clear supernatant. This can be achieved by:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the remaining solid.

-

Filtration: Use a syringe to draw the supernatant through a filter that is chemically compatible with the solvent and does not absorb the solute.

-

-

-

Quantification of Dissolved this compound:

-

Accurately dilute a known volume or mass of the supernatant with an appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample to determine the concentration of nickel.

-

Spectrophotometry (UV-Vis): Nickel(II) ions form colored complexes. A calibration curve can be prepared from standards of known concentration.

-

Atomic Spectroscopy (AAS/ICP): These are highly sensitive methods for determining the concentration of the nickel element.

-

HPLC: Can be used to quantify the acetate anion, from which the concentration of this compound can be inferred.

-

-

-

Calculation of Solubility:

-

Using the measured concentration from the analysis and accounting for any dilution steps, calculate the original concentration in the saturated supernatant.

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mass percent (w/w).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility as described in the protocol above.

Workflow for determining the solubility of this compound.

References

- 1. This compound - Crystal growing [en.crystalls.info]

- 2. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 3. Nickel(II) acetate, anhydrous, 99.9 trace metals basis 373-02-4 [sigmaaldrich.com]

- 4. Nickel(II) acetate tetrahydrate | 6018-89-9 [chemicalbook.com]

- 5. chemiis.com [chemiis.com]

- 6. Sciencemadness Discussion Board - Preparation of Nickel (ii) acetate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Synthesis of Nickel Acetate Tetrahydrate (Precursor)

An In-depth Technical Guide to the Preparation of Anhydrous Nickel Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for preparing anhydrous this compound (Ni(CH₃COO)₂), a compound of significant interest in catalysis, electroplating, and as a precursor in the synthesis of advanced materials and pharmaceuticals.[1] This document details the synthesis of the common precursor, this compound tetrahydrate (Ni(CH₃COO)₂·4H₂O), and the subsequent dehydration methodologies to obtain the anhydrous form.

The most common route to anhydrous this compound begins with the synthesis of its tetrahydrate form. This is typically achieved by the reaction of a nickel(II) salt with acetic acid.

Experimental Protocol: From Nickel Carbonate

A widely used laboratory-scale synthesis involves the reaction of nickel(II) carbonate with acetic acid.[2][3]

Materials:

-

Nickel(II) carbonate (NiCO₃) or basic nickel carbonate (Ni₂(OH)₂CO₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

Procedure:

-

In a fume hood, prepare a dilute solution of acetic acid (e.g., 20% v/v) by carefully adding glacial acetic acid to deionized water.

-

Slowly add small portions of nickel(II) carbonate powder to the stirred acetic acid solution at room temperature.[4] Carbon dioxide will evolve, so additions should be made cautiously to avoid excessive frothing.

-

Continue adding the nickel carbonate until effervescence ceases, indicating the neutralization of the acid. A slight excess of nickel carbonate can be added to ensure complete reaction of the acid.

-

Gently heat the resulting green solution to encourage the dissolution of any remaining nickel carbonate and to concentrate the solution.

-

Filter the warm solution to remove any unreacted nickel carbonate or other insoluble impurities.

-

Allow the clear green filtrate to cool slowly to room temperature. This compound tetrahydrate crystals will precipitate.

-

For improved crystal yield, the solution can be further concentrated by gentle heating or placed in a refrigerator.

-

Isolate the green crystals by filtration (e.g., using a Büchner funnel).

-

Wash the crystals with a small amount of cold deionized water to remove residual acetic acid.

-

Dry the crystals in air or in a desiccator at room temperature. The final product is mint-green this compound tetrahydrate.[2]

A general workflow for the synthesis of this compound tetrahydrate is depicted below.

Caption: Workflow for this compound Tetrahydrate Synthesis.

Preparation of Anhydrous this compound

The conversion of this compound tetrahydrate to its anhydrous form is primarily an endothermic dehydration process. The selection of the method depends on the desired purity, scale, and available equipment. The main approaches are thermal dehydration, vacuum dehydration, and reaction with a chemical dehydrating agent.

Thermal Dehydration

Direct heating of the tetrahydrate is a straightforward method for removing the water of crystallization. However, precise temperature control is crucial to prevent decomposition of the acetate moiety.

Experimental Protocol:

-

Place a known quantity of finely ground this compound tetrahydrate in a suitable vessel (e.g., a porcelain or glass dish).

-

Heat the sample in a furnace or on a hot plate with good temperature control and ventilation.

-

The dehydration process is often carried out in stages. A common procedure involves heating at a controlled rate or holding at specific temperatures.

-

Based on thermal analysis data, the dehydration commences at temperatures ranging from 80°C to 118°C and is generally complete by 160°C.[5][6][7]

-

To ensure complete dehydration without decomposition, a temperature of approximately 160°C is maintained until a constant weight is achieved.[5]

-

The color of the solid will change from mint-green to a yellow-green or dark green powder upon formation of the anhydrous salt.[8]

-

Cool the anhydrous this compound in a desiccator to prevent rehydration from atmospheric moisture.

Quantitative Data for Thermal Dehydration:

| Parameter | Value | Atmosphere | Reference |

| Dehydration Start Temp. | ~80°C | Not specified | [6] |

| Dehydration Temp. Range | 87-160°C | Oxygen | [9] |

| Dehydration Temp. Range | 118-137°C | Air, Helium, Hydrogen | [7] |

| Dehydration Temp. | 160°C | Air | [5] |

| Theoretical Weight Loss | ~29% | - | [9] |

| Observed Weight Loss | ~32% | Oxygen | [9] |

| Decomposition Temp. | >250°C | Not specified | [6] |

Note: Heating above 250°C can lead to the decomposition of anhydrous this compound into nickel oxide or nickel metal, depending on the atmosphere.[5][6]

Vacuum Dehydration

Dehydration under reduced pressure allows for the removal of water at lower temperatures, minimizing the risk of thermal decomposition and the formation of basic this compound byproducts.

Experimental Protocol:

-

Place the this compound tetrahydrate in a vessel suitable for vacuum heating, such as a round-bottom flask or a vacuum oven dish.

-

Connect the vessel to a vacuum pump, preferably with a cold trap to collect the evolved water.

-

Gradually apply vacuum and gently heat the sample using a water bath or a controlled heating mantle.

-

Dehydration has been reported to begin at approximately 80°C under a vacuum of 160 mmHg.

-

Maintain the temperature below the point where significant decomposition occurs. A temperature of 80°C is often sufficient under vacuum.

-

Continue heating under vacuum until the water is completely removed and the solid's appearance is consistent with the anhydrous form.

-

Release the vacuum with an inert gas (e.g., nitrogen or argon) and store the anhydrous product in a desiccator.

Quantitative Data for Vacuum Dehydration:

| Parameter | Value | Reference |

| Dehydration Start Temp. | 80°C | |

| Pressure | 160 mmHg | |

| Water Bath Temp. | up to 80°C |

Dehydration using Acetic Anhydride

Acetic anhydride is a powerful dehydrating agent that can be used to prepare anhydrous this compound. It reacts with the water of crystallization to form acetic acid.

Experimental Protocol:

-

Suspend this compound tetrahydrate in an excess of acetic anhydride.

-

Gently heat the mixture, for example, under reflux, to facilitate the reaction between acetic anhydride and the water molecules.

-

The reaction produces anhydrous this compound and acetic acid.

-

After the reaction is complete, the anhydrous this compound can be isolated by filtration.

-

The solid product should be washed with a dry, inert solvent (e.g., diethyl ether) to remove residual acetic acid and unreacted acetic anhydride.

-

Dry the final product under vacuum to remove any remaining solvent.

This method is particularly useful for producing a highly pure, anhydrous product, as the excess reagents are volatile and easily removed.

The pathways for the preparation of anhydrous this compound are summarized in the following diagram.

Caption: Dehydration Pathways to Anhydrous this compound.

Characterization

The successful preparation of anhydrous this compound should be confirmed through appropriate analytical techniques.

-

Appearance: A visual inspection should show a color change from the mint-green of the tetrahydrate to a yellow-green or dark green powder of the anhydrous form.[8]

-

Thermogravimetric Analysis (TGA): TGA can be used to confirm the absence of water by heating a sample and observing for weight loss corresponding to the dehydration step.

-

Infrared (IR) Spectroscopy: The IR spectrum of the anhydrous compound will differ from the tetrahydrate, notably in the O-H stretching region (around 3000-3500 cm⁻¹), which should be absent in the anhydrous product.

-

X-ray Diffraction (XRD): XRD can be used to confirm the crystal structure of the anhydrous this compound and to ensure that no nickel oxide or other crystalline impurities have formed.

Safety Considerations

-

Nickel compounds are classified as toxic and potentially carcinogenic.[3] All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Inhalation of this compound dust should be avoided. When handling the fine powder, a respirator may be necessary.

-

Acetic acid and acetic anhydride are corrosive and should be handled with care.

References

- 1. Nickel(II) acetate - Wikipedia [en.wikipedia.org]

- 2. collegedunia.com [collegedunia.com]

- 3. This compound - Crystal growing [en.crystalls.info]

- 4. akjournals.com [akjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. inorganic chemistry - Thermogravimetric analysis of nickel(II) acetate hydrate - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Sciencemadness Discussion Board - Preparation of Nickel (ii) acetate - Powered by XMB 1.9.11 [sciencemadness.org]

Unraveling the Geometry of Nickel Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular geometry of nickel acetate, a compound of interest in various chemical and pharmaceutical applications. Understanding the precise three-dimensional arrangement of atoms within this coordination complex is crucial for predicting its reactivity, designing novel catalysts, and developing targeted therapeutic agents. This document summarizes key structural data, outlines experimental protocols for geometric determination, and presents visual representations of the relationships between its different forms and the analytical workflow.

Core Concepts: Hydrated vs. Anhydrous this compound

Nickel(II) acetate can exist in two primary forms: the hydrated tetrahydrate [Ni(CH₃COO)₂·4H₂O] and the anhydrous form [Ni(CH₃COO)₂]. The presence or absence of water molecules in the crystal lattice significantly influences the compound's molecular geometry and overall structure.

Molecular Geometry of Nickel(II) Acetate Tetrahydrate

The most common and well-characterized form of this compound is its tetrahydrate. Extensive studies, primarily utilizing single-crystal X-ray crystallography, have elucidated its detailed molecular structure.

The central nickel(II) ion exhibits a distorted octahedral coordination geometry .[1] It is coordinated to six oxygen atoms: four from individual water molecules and two from two distinct acetate ligands.[1] The acetate ions act as monodentate ligands, meaning only one of the oxygen atoms from each acetate group directly bonds to the nickel center.

The crystal structure of nickel(II) acetate tetrahydrate is monoclinic, belonging to the P2₁/c space group.[1] This arrangement indicates a specific, repeating three-dimensional pattern of the molecules within the crystal.

Quantitative Structural Data

The precise bond lengths and angles, along with the crystal lattice parameters, provide a quantitative description of the molecular geometry. The following table summarizes the key crystallographic data for nickel(II) acetate tetrahydrate.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Unit Cell Dimensions | a = 4.764 Å, b = 11.771 Å, c = 8.425 Å | [1] |

| β = 93.6° | [1] | |

| Coordination Geometry | Distorted Octahedral | [1] |

Molecular Geometry of Anhydrous Nickel(II) Acetate

The molecular geometry of anhydrous nickel(II) acetate is less definitively characterized in publicly available literature compared to its hydrated counterpart. The anhydrous form is typically prepared by the dehydration of the tetrahydrate, for example, by heating.[2][3] Thermal decomposition studies indicate that the anhydrous form is an intermediate in the conversion of the tetrahydrate to nickel oxide.[2][3]

| Parameter | Value | Reference |

| Coordination Geometry | Not definitively determined | |

| Crystal Structure | Not definitively determined | |

| Bond Lengths & Angles | Not readily available in literature |

Experimental Protocols: Determining Molecular Geometry

The primary technique for elucidating the molecular geometry of crystalline compounds like this compound is single-crystal X-ray crystallography . The following outlines a generalized experimental protocol for this method.

Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth:

-

Prepare a saturated solution of the this compound compound in a suitable solvent (e.g., water for the tetrahydrate).

-

Slowly evaporate the solvent at a constant temperature to promote the formation of single, well-defined crystals of sufficient size (typically >0.1 mm in all dimensions).

-

-

Crystal Mounting:

-

Carefully select a high-quality crystal with no visible defects.

-

Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.

-

-

Data Collection:

-

Place the mounted crystal in a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) over a wide range of angles using a detector (e.g., CCD or CMOS).

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain a list of reflection intensities.

-

Apply corrections for factors such as absorption, polarization, and Lorentz effects.

-

Determine the unit cell parameters and the space group of the crystal.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental diffraction data using least-squares methods. This process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best fit between the calculated and observed diffraction patterns.

-

-

Structure Validation and Analysis:

-

Validate the final crystal structure using various crystallographic checks to ensure its quality and accuracy.

-

Analyze the final structure to determine bond lengths, bond angles, coordination geometry, and intermolecular interactions.

-

Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the relationship between the different forms of this compound and a typical experimental workflow for structure determination.

Caption: Relationship between hydrated and anhydrous this compound and characterization methods.

Caption: Experimental workflow for determining molecular geometry via X-ray crystallography.

References

A Comprehensive Technical Guide to Nickel Acetate: History, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel acetate, a compound with a rich history intertwined with the discovery of the element nickel itself, has evolved from a simple laboratory chemical to a versatile tool in modern science and technology. This guide provides an in-depth exploration of its history, physicochemical properties, synthesis methodologies, and its critical applications, particularly in the realm of catalysis for drug discovery and development. Detailed experimental protocols and a summary of its quantitative data are presented to serve as a practical resource for researchers. Furthermore, key mechanisms, such as its role in catalytic cycles and enzyme inhibition, are visually represented to facilitate a deeper understanding of its function at a molecular level.

History and Discovery

While the element nickel was first isolated by the Swedish mineralogist Baron Axel Fredrik Cronstedt in 1751, the specific discovery of this compound is not attributed to a single individual or a precise date in historical records.[1][2][3][4] Its synthesis and characterization are products of the broader exploration of nickel and its compounds that followed Cronstedt's discovery. Early investigations into nickel chemistry were driven by the desire to understand the properties of this "false copper," or "kupfernickel," as it was known to German miners.[1][3]

The preparation of nickel salts in the 19th century generally involved the dissolution of nickel metal or its oxides and carbonates in the corresponding acids. It is highly probable that this compound was first synthesized during this period through the straightforward reaction of nickel carbonate or nickel hydroxide with acetic acid. These early synthesis methods, though effective, have been refined over time to improve yield, purity, and cost-effectiveness. The evolution of its production reflects the broader advancements in chemical synthesis and analytical techniques.

Physicochemical Properties

This compound most commonly exists as the tetrahydrate, Ni(CH₃COO)₂·4H₂O, a green crystalline solid. The anhydrous form can be obtained by heating the tetrahydrate. A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| Chemical Formula | Ni(CH₃COO)₂ (anhydrous) |

| Ni(CH₃COO)₂·4H₂O (tetrahydrate) | |

| Molar Mass | 176.78 g/mol (anhydrous) |

| 248.84 g/mol (tetrahydrate) | |

| Appearance | Yellow-green powder (anhydrous) |

| Green crystalline solid (tetrahydrate) | |

| Density | 1.798 g/cm³ (anhydrous) |

| 1.744 g/cm³ (tetrahydrate) | |

| Melting Point | Decomposes |

| Solubility in Water | Soluble |

| Crystal Structure | Monoclinic (tetrahydrate) |

Synthesis and Experimental Protocols

This compound can be synthesized through several methods. The most common laboratory preparations involve the reaction of a nickel(II) salt with acetic acid or an acetate salt.

General Synthesis from Nickel Carbonate

This is a widely used and straightforward method for producing this compound tetrahydrate.

Reaction: NiCO₃ + 2CH₃COOH + 3H₂O → Ni(CH₃COO)₂·4H₂O + CO₂

Experimental Protocol:

-